Lucigenin

Vue d'ensemble

Description

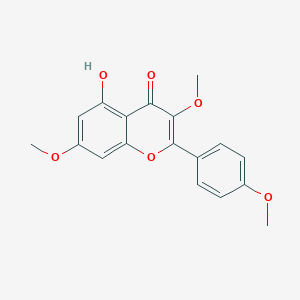

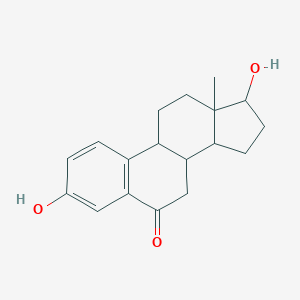

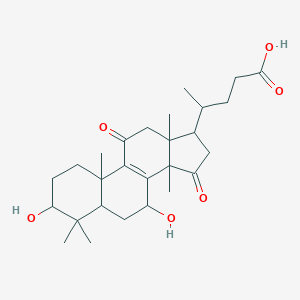

Lucigenin is an aromatic compound used in areas which include chemiluminescence . Its chemical name is bis-N-methylacridinium nitrate . It exhibits a bluish-green fluorescence . It is used as a probe for superoxide anion in biology, for its chemiluminescent properties .

Synthesis Analysis

Lucigenin may be prepared from acridone . There’s also a route from toluene . The lucigenin assay is a popular tool to study their transport of chloride and other anions in liposomes . It relies on the quenching of the fluorescence of encapsulated lucigenin by anions, which can be monitored by fluorescence spectroscopy .

Molecular Structure Analysis

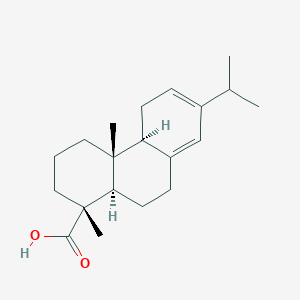

Lucigenin has a molecular formula of C28H22N4O6 . Its average mass is 510.497 Da and its monoisotopic mass is 510.153931 Da .

Chemical Reactions Analysis

The lucigenin assay is commonly used to study the exchange of chloride with another anion via an antiport mechanism . For this reason, NaNO3 or other salts are encapsulated together with lucigenin . The lucigenin–allantoin system demonstrated chemiluminescence emission intensity 17 times higher than that of the classic lucigenin–hydrogen peroxide system .

Physical And Chemical Properties Analysis

Lucigenin has a molar mass of 510.506 g·mol−1 . It is used as a probe for superoxide anion in biology, for its chemiluminescent properties .

Applications De Recherche Scientifique

Fluorescence Detection in Photonics

Lucigenin is utilized in photonics for its fluorescence detection capabilities. A study developed an LED-induced fluorescence detection module that uses lucigenin as a test sample to demonstrate its quantitative fluorescence detection capability . This module has a high sensitivity and a low limit of detection, making it suitable for resource-constrained applications where reliable and cost-effective fluorescence-signal detection is required .

Anion Transport in Lipid Vesicles

In the field of supramolecular chemistry, lucigenin assays are instrumental in studying the transport of chloride and other anions across lipid membranes . This is particularly relevant for biological applications where understanding ion transport is crucial. The assay relies on the quenching of lucigenin’s fluorescence by anions, which can be monitored via fluorescence spectroscopy .

Pharmacological Applications

Lucigenin plays a significant role in pharmacology, particularly in the development of chemiluminescence systems for multiple detection applications. It has been used to enhance the detection of substances like pyrogallol, cobalt ion, and tyrosinase, showing potential for both environmental and biological applications .

Biological Applications

In biology, lucigenin is used in assays to measure anion transport in lipid vesicles, which is fundamental for understanding cellular mechanisms and developing synthetic anion transporters . Its ability to quench fluorescence in the presence of anions allows for the monitoring of anion transport in biological systems.

Physiological Research

Lucigenin assays are also applied in physiology research to measure membrane NADPH oxidase activity. This is important for studying superoxide production in various biological systems, contributing to our understanding of oxidative stress and its physiological implications .

Environmental Science

The compound’s chemiluminescent properties are harnessed in environmental science for detecting various environmental pollutants. Lucigenin-based systems have been reported to detect substances like pyrogallol and cobalt ion in samples such as coffee, lake water, and human plasma, indicating its versatility in environmental monitoring .

Mécanisme D'action

Target of Action

Lucigenin is primarily used as a chemiluminescent probe to detect the production of superoxide anion radical (O2.-) by biological systems . Its primary targets are the anions, particularly chloride, in lipid membranes .

Mode of Action

Lucigenin operates through a process known as fluorescence quenching. When encapsulated in liposomes, the fluorescence of lucigenin is quenched by anions, which can be monitored by fluorescence spectroscopy . This allows for the direct monitoring of anion transport, such as chloride and other anions, across lipid bilayers .

Biochemical Pathways

The primary biochemical pathway involved in the action of lucigenin is the transport of anions across lipid membranes. This process is crucial in various biological applications, including the potential treatment of channelopathies or as anticancer agents . Lucigenin is used to study the exchange of chloride with another anion via an antiport mechanism, which prevents the build-up of a potential gradient across the membrane .

Pharmacokinetics

It’s known that lucigenin is encapsulated in liposomes prepared in a nano3 solution, ensuring the presence of nano3 both inside and outside the liposomes .

Result of Action

The result of lucigenin’s action is the detection of anion transport across lipid membranes. The quenching of lucigenin’s fluorescence by anions allows for the direct monitoring of anion transport, providing valuable information about the activity of potential anionophores .

Action Environment

The action of lucigenin is influenced by the environment in which it operates. For instance, the presence of a propylammonium cation is necessary for the transport of chloride . Furthermore, the concentration of lucigenin can affect its ability to detect superoxide anion radical production .

Safety and Hazards

Orientations Futures

Lucigenin is a well-known, commercially available chemiluminescence luminophore that has been wildly adopted to detect reactive oxygen species . Furthermore, it can emit bright fluorescence light at low concentrations, which means that it can be used as a good indicator of fluorescence calibration . This module offers new opportunities for reliable, cost-effective, and easy-to-use fluorescence-signal detection, especially in resource-constrained fluorescence detection applications .

Propriétés

IUPAC Name |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2.2NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*2-1(3)4/h3-18H,1-2H3;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJDBYZZKAZQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177736 | |

| Record name | 10,10'-dimethyl-9,9'-biacridinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lucigenin | |

CAS RN |

2315-97-1 | |

| Record name | 10,10'-dimethyl-9,9'-biacridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,10'-dimethyl-9,9'-biacridinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyl-9,9'-bisacridinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.